Cas no 16745-94-1 (1-Hexene, 3,4-dimethyl-)

1-Hexene, 3,4-dimethyl- 化学的及び物理的性質

名前と識別子

-

- 1-Hexene, 3,4-dimethyl-

- 3,4-Dimethyl-1-hexene

- 3,4-dimethylhex-1-ene

- 1-Hexene,3,4-dimethyl

- 1-Hexene,4-dimethyl

- 3,4-Dimethyl-1-hexen

- 3,4-DiMethyl-1-hexene (Mixture of stereoisoMers)

- 3,4-Dimethyl-hex-1-en

- 3,4-dimethyl-hex-1-ene

- NSC102775

- dimethylhexene

- 3,4-DIMETHYL-1-HEXENE 95+%

- NSC 102775

- 16745-94-1

- OWWRMMIWAOBBFK-UHFFFAOYSA-N

- MFCD00039926

- FT-0637420

- 1-Hexene,4-dimethyl-

- D1244

- DTXSID30871260

- NSC-102775

- DB-043701

- DTXCID10818931

-

- MDL: D155276

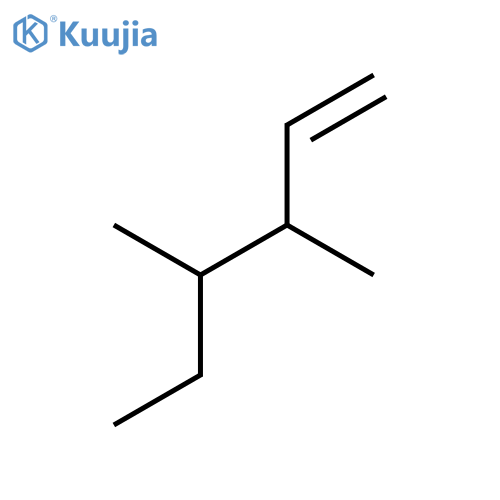

- インチ: InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h5,7-8H,1,6H2,2-4H3

- InChIKey: OWWRMMIWAOBBFK-UHFFFAOYSA-N

- ほほえんだ: C=CC(C)C(C)CC

計算された属性

- せいみつぶんしりょう: 112.12500

- どういたいしつりょう: 112.125201

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 64.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 0

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 0.73

- ゆうかいてん: -103.01°C (estimate)

- ふってん: 112 °C

- フラッシュポイント: 8 °C

- 屈折率: 1.4120-1.4170

- PSA: 0.00000

- LogP: 2.85460

- ようかいせい: 未確定

1-Hexene, 3,4-dimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AA89735-250mg |

3,4-Dimethyl-1-hexene |

16745-94-1 | 95% | 250mg |

$532.00 | 2024-04-20 |

1-Hexene, 3,4-dimethyl- 関連文献

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884

-

Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

1-Hexene, 3,4-dimethyl-に関する追加情報

Comprehensive Guide to 1-Hexene, 3,4-dimethyl- (CAS No. 16745-94-1): Properties, Applications, and Market Insights

1-Hexene, 3,4-dimethyl- (CAS No. 16745-94-1) is a branched-chain alkene that has garnered significant attention in the chemical industry due to its unique structural properties and versatile applications. As a derivative of 1-hexene, this compound is characterized by the presence of two methyl groups at the 3 and 4 positions, which influence its reactivity and physical characteristics. Researchers and industry professionals often search for terms like "3,4-dimethyl-1-hexene uses", "CAS 16745-94-1 properties", and "synthesis of branched alkenes", reflecting the growing interest in this compound.

The molecular formula of 1-Hexene, 3,4-dimethyl- is C8H16, and it belongs to the class of organic compounds known as unsaturated hydrocarbons. Its branched structure differentiates it from linear alkenes, offering distinct advantages in polymerization and specialty chemical synthesis. With the increasing demand for high-performance polymers and green chemistry solutions, this compound has become a focal point for innovations in material science. Searches related to "sustainable alkene derivatives" and "eco-friendly chemical intermediates" highlight the relevance of this topic in contemporary discussions.

One of the most notable applications of 1-Hexene, 3,4-dimethyl- is its role as a chemical intermediate in the production of specialty polymers. The compound's branched structure enhances the mechanical properties of polymers, making them suitable for applications requiring durability and flexibility. Industries such as automotive, packaging, and consumer goods frequently utilize these polymers, driving the demand for high-purity 3,4-dimethyl-1-hexene. Additionally, its use in lubricant additives and flavor and fragrance formulations further underscores its versatility.

The synthesis of 1-Hexene, 3,4-dimethyl- typically involves the alkylation of alkenes or isomerization reactions, which are topics of interest for chemists and process engineers. Recent advancements in catalytic processes have improved the efficiency and yield of these reactions, making the compound more accessible for industrial applications. Queries such as "how to synthesize 3,4-dimethyl-1-hexene" and "catalysts for branched alkene production" reflect the technical curiosity surrounding its manufacturing.

From a market perspective, the demand for 1-Hexene, 3,4-dimethyl- is influenced by trends in the polymer industry and the shift toward sustainable materials. As companies strive to reduce their environmental footprint, the development of bio-based alkenes and recyclable polymers has gained momentum. This compound, with its potential for customization and performance enhancement, aligns well with these industry goals. Market analysts often explore terms like "alkene market growth 2023" and "future of branched hydrocarbons" to gauge its trajectory.

In conclusion, 1-Hexene, 3,4-dimethyl- (CAS No. 16745-94-1) is a valuable chemical with diverse applications and growing industrial relevance. Its unique properties, coupled with advancements in synthesis techniques, position it as a key player in the evolving landscape of specialty chemicals and advanced materials. For researchers and industry stakeholders, understanding its potential and staying updated on market trends is essential for leveraging its benefits in innovative ways.

16745-94-1 (1-Hexene, 3,4-dimethyl-) 関連製品

- 695-12-5(Vinylcyclohexane (Stabilized by TBC))

- 129738-34-7((trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane))

- 16106-59-5(1-Hexene, 4,5-dimethyl-)

- 3742-34-5(Vinylcyclopentane)

- 3524-73-0(5-Methyl-1-hexene)

- 2229298-38-6(1-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxycyclobutane-1-carboxylic acid)

- 306978-32-5(3-Chloro-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine)

- 1343357-93-6(1-{[(2-methoxyethyl)carbamoyl]methyl}azetidine-3-carboxylic acid)

- 1261365-53-0(5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate)

- 132974-83-5(2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S)-)